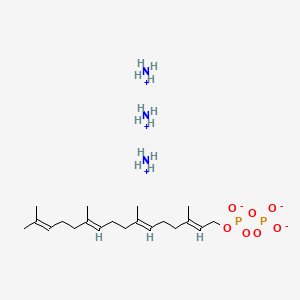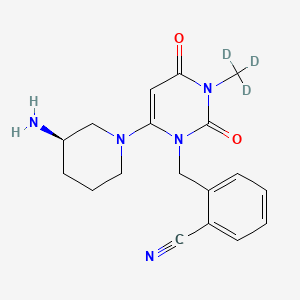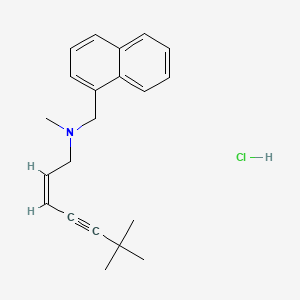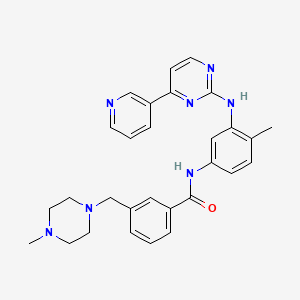
4-Hydroxy Omeprazole Sulfide
Overview
Description
4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor omeprazole. It is known for its role in the metabolic pathway of omeprazole, which is used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .
Mechanism of Action
Target of Action
4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor Omeprazole . The primary target of Omeprazole, and by extension its metabolites, is the H+/K+ ATPase enzyme (also known as the proton pump ) located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .
Mode of Action
Omeprazole and its metabolites, including this compound, inhibit the proton pump, thereby reducing gastric acid secretion . This inhibition is achieved by the compound’s interaction with the H+/K+ ATPase enzyme, which results in a decrease in the production of stomach acid .
Pharmacokinetics
Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . CYP3A4 also mediates the 5-hydroxylation of omeprazole, but its contribution is less than that of CYP2C19 . The pharmacokinetics of this compound would be expected to follow similar ADME properties as Omeprazole, given that it is a metabolite of the latter.
Result of Action
The primary result of the action of this compound, like Omeprazole, is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of the compound. Additionally, the compound has been detected in wastewater effluent , suggesting that it is relatively stable in various environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Hydroxy Omeprazole Sulfide interacts with various enzymes and proteins in the body. It is formed via the cytochrome P450 (CYP) 2C19 and CYP3A4 enzymes . The formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole, the (S)-isomer of omeprazole, is via CYP2C19, whereas that of the sulphone metabolite is via CYP3A4 .
Cellular Effects
Its parent compound, omeprazole, has been shown to inhibit acid secretion in gastric glands . This inhibition is mediated through gastrinergic, histaminergic, and cholinergic stimulation, as well as stimulation by cyclic AMP .
Molecular Mechanism
Omeprazole, from which it is derived, acts by blocking the H+/K+ ATPase enzyme in the parietal cell membrane . This enzyme is responsible for the secretion of acid into the gastric lumen .
Temporal Effects in Laboratory Settings
It is known that omeprazole has a longer effect on gastric acid secretion than its presence in the blood . This is due to the accumulation of omeprazole in the parietal cell canaliculi and the irreversible inhibition of the proton pump .
Dosage Effects in Animal Models
Omeprazole has been shown to inhibit acid secretion for 3–4 days in dogs and horses after a single dose, despite a relatively short plasma elimination half-life .
Metabolic Pathways
This compound is involved in the metabolic pathways of omeprazole. Omeprazole is metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .
Transport and Distribution
Omeprazole, from which it is derived, is known to accumulate in the parietal cell canaliculi .
Subcellular Localization
Omeprazole, from which it is derived, is known to accumulate in the parietal cell canaliculi , suggesting a similar localization for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Omeprazole Sulfide typically involves the oxidation of omeprazole sulfide. One method includes using resting cells of Rhodococcus rhodochrous in a chloroform-water biphasic system. The reaction is optimized to work at a substrate concentration of 180 mM and a cell concentration of 100 g/L, with a reaction temperature of 37°C and pH 7.3 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts like Rhodococcus rhodochrous for the oxidation of omeprazole sulfide suggests a potential pathway for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: Conversion of omeprazole sulfide to this compound using biocatalysts.
Reduction: Potential reduction reactions to revert to omeprazole sulfide.
Substitution: Possible substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Resting cells of Rhodococcus rhodochrous, chloroform-water biphasic system, 37°C, pH 7.3.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: this compound.
Reduction: Omeprazole sulfide.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
4-Hydroxy Omeprazole Sulfide has several scientific research applications:
Comparison with Similar Compounds
Omeprazole: The parent compound, used as a proton pump inhibitor.
Esomeprazole: An enantiomer of omeprazole with similar therapeutic effects.
Rabeprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: 4-Hydroxy Omeprazole Sulfide is unique due to its specific role as a metabolite of omeprazole. It provides insights into the metabolic pathways and the effects of proton pump inhibitors on cytochrome P450 enzymes. Its study helps in understanding the pharmacokinetics and pharmacodynamics of omeprazole and related compounds .
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUFHVGKGMRSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708701 | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-50-5, 103876-98-8 | |
| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)


![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)


![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)




